

SJ1008030 Formic Acid: A Technical Guide for

Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | SJ1008030 formic |           |  |  |  |
| Cat. No.:            | B12376149        | Get Quote |  |  |  |

For academic and research purposes only. Not for human or therapeutic use.

**SJ1008030 formic** acid is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the degradation of Janus kinase 2 (JAK2). As a bifunctional molecule, it recruits JAK2 to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for hematological malignancies driven by aberrant JAK2 signaling, such as leukemia.[1][2][3] This technical guide provides an in-depth overview of SJ1008030's mechanism of action, key experimental data, and protocols for its use in academic research.

# Core Mechanism of Action: PROTAC-mediated JAK2 Degradation

SJ1008030 operates through the PROTAC mechanism, which involves the induced proximity of a target protein to an E3 ubiquitin ligase. The SJ1008030 molecule consists of three key components: a ligand that binds to the target protein (JAK2), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting these two ligands. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to JAK2, marking it for degradation by the 26S proteasome. This degradation of JAK2 effectively inhibits the downstream JAK-STAT signaling pathway, which is crucial for cell proliferation and survival in certain cancers.[1][2]





Click to download full resolution via product page

Caption: Mechanism of SJ1008030-mediated JAK2 degradation.

## **Impact on JAK-STAT Signaling Pathway**

The degradation of JAK2 by SJ1008030 leads to the inhibition of the JAK-STAT signaling pathway. In canonical JAK-STAT signaling, cytokines bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. By degrading JAK2, SJ1008030 prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.





Click to download full resolution via product page

Caption: Inhibition of the JAK-STAT pathway by SJ1008030.



**Quantitative Data Summary** 

| Cell Line                                  | Assay Type                | Parameter       | Value                 | Reference    |
|--------------------------------------------|---------------------------|-----------------|-----------------------|--------------|
| MHH-CALL-4<br>(CRLF2r)                     | Cell Growth<br>Inhibition | IC50            | 5.4 nM                | [1][2][3][4] |
| MHH–CALL-4                                 | Protein<br>Degradation    | Target Proteins | JAKs, GSPT1,<br>IKZF1 | [1][4]       |
| SJBALL021415<br>(Xenograft Bone<br>Marrow) | Protein<br>Degradation    | Target Proteins | JAK2, GSPT1           | [1][4]       |

# **Experimental Protocols Cell Viability Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of SJ1008030 on cancer cell line proliferation.

#### Materials:

- MHH–CALL-4 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- SJ1008030 formic acid
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader

#### Procedure:

- Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000 cells/well.
- Prepare a serial dilution of SJ1008030 in the culture medium.



- Treat the cells with varying concentrations of SJ1008030 (e.g., 0-10 μM) for 72 hours.
- After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve.

## **Western Blot for Protein Degradation**

Objective: To assess the dose-dependent degradation of JAK2, GSPT1, and IKZF1 in response to SJ1008030 treatment.

#### Materials:

- MHH–CALL-4 cells or xenograft bone marrow cells (SJBALL021415)
- SJ1008030 formic acid
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies against JAK2, GSPT1, IKZF1, and a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies



- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Culture the cells and treat them with a range of SJ1008030 concentrations (e.g., 0-4.3 μM for MHH–CALL-4, 0-10 μM for SJBALL021415) for 24 to 72 hours.[1][4]
- Harvest the cells and lyse them using RIPA buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of protein degradation relative to the loading control.





Click to download full resolution via product page

Caption: General experimental workflow for SJ1008030 evaluation.



### In Vivo Studies

SJ1008030 has been evaluated in xenograft models to assess its in vivo efficacy. In these studies, SJ1008030 demonstrated dose-dependent degradation of JAK2 and GSPT1 proteins in xenograft bone marrow cells, confirming its activity in a more complex biological system and indicating its potential for inhibiting the JAK-STAT signaling pathway in vivo.[1][4]

### Conclusion

**SJ1008030 formic** acid is a valuable research tool for studying the JAK-STAT signaling pathway and the therapeutic potential of targeted protein degradation. Its high potency in inducing JAK2 degradation and inhibiting the growth of leukemia cells makes it a significant compound for preclinical research in hematological malignancies. The experimental protocols provided herein offer a foundation for further investigation into the biological effects and therapeutic applications of SJ1008030.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. SJ1008030 (formic) MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SJ1008030 Formic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376149#sj1008030-formic-for-academic-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com